molecular formula C18H13NO2S B1335714 3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1335714
M. Wt: 307.4 g/mol
InChI Key: WTCZJNWYQUOWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core fused with a cyclopentane ring and a thiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with 1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol .

Industrial Production Methods

the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the thiophene ring can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The thiophene moiety may play a crucial role in binding to these targets, while the quinoline core may facilitate the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C18H13NO2S/c20-18(21)16-13-5-1-2-6-15(13)19-17-11(7-8-14(16)17)10-12-4-3-9-22-12/h1-6,9-10H,7-8H2,(H,20,21)

InChI Key

WTCZJNWYQUOWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CS4)C(=O)O

Origin of Product

United States

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